molecular formula C16H19NO5S B5157002 N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B5157002
M. Wt: 337.4 g/mol
InChI Key: OCBXKQUEFPTLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound with potential use in scientific research. DMTS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to selectively inhibit CAIX by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth and metastasis. In addition to its CAIX inhibitory activity, this compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its CAIX inhibitory and anti-inflammatory properties, this compound has also been found to exhibit antifungal activity and to inhibit the growth of certain bacteria. Furthermore, this compound has been found to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its selectivity for CAIX. This allows for specific inhibition of the enzyme without affecting other carbonic anhydrase isoforms. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain assays.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential area of investigation is the development of more potent and selective CAIX inhibitors based on the structure of this compound. Additionally, further investigation into the anti-inflammatory and antifungal properties of this compound could lead to the development of new therapeutic agents. Finally, the potential use of this compound as an antioxidant and protective agent against oxidative stress warrants further investigation.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized by reacting 3,4-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and results in the formation of this compound as a white solid.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit potential applications in scientific research. One of the primary uses of this compound is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis, making this compound a potential candidate for cancer treatment.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11-5-7-14(21-3)16(9-11)23(18,19)17-12-6-8-13(20-2)15(10-12)22-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBXKQUEFPTLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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